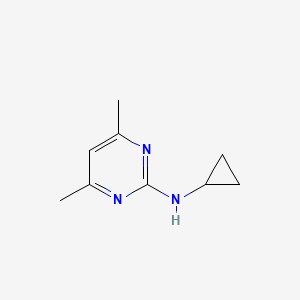

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Vue d'ensemble

Description

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine: is a heterocyclic compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This compound is characterized by a pyrimidine ring substituted with cyclopropyl and dimethyl groups, making it a valuable building block in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with cyclopropylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions: N-cyclopropyl-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Antiangiogenic Properties

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine has demonstrated significant antiangiogenic activity. This refers to its ability to inhibit the formation of new blood vessels from pre-existing ones, which is crucial in cancer therapy as tumors often rely on angiogenesis for growth and metastasis. Studies have shown that this compound can effectively inhibit endothelial cell proliferation, a key process in angiogenesis, thereby limiting tumor growth and spread.

Cytotoxicity Against Cancer Cells

In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. Mechanisms of action include inducing apoptosis and causing cell cycle arrest. Comparative analyses with other pyrimidine derivatives have revealed that this compound exhibits superior activity against specific cancer types, suggesting its potential as a lead compound for drug development .

Synthetic Methodologies

Microwave-Assisted Synthesis

Recent advancements in synthetic strategies have highlighted the efficiency of microwave-assisted synthesis for preparing pyrimidine derivatives. This method allows for high yields and shorter reaction times compared to traditional heating methods. For instance, the synthesis of anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine under microwave conditions has shown significant improvements in yield and reaction efficiency .

Three-Component Reactions

A notable synthetic approach involves three-component reactions that facilitate the construction of diverse pyrimidine scaffolds. These methods have been optimized to enhance yield and reduce reaction time while maintaining the structural integrity of the target compounds. Such strategies are crucial for developing libraries of pyrimidine derivatives with potential pharmacological activities .

Therapeutic Applications

Aurora Kinase Inhibition

this compound has been investigated for its potential as an Aurora kinase inhibitor. Aurora kinases are critical regulators of cell division and are often overexpressed in cancer cells. Compounds with a pyrimidine scaffold have shown promising results in inhibiting these kinases, thus offering a pathway for developing targeted cancer therapies .

Adenosine Receptor Modulation

Research has identified this compound as a selective ligand for adenosine receptors (ARs). Specifically, modifications at various positions of the pyrimidine core can enhance selectivity towards A1 or A2A ARs, which play significant roles in numerous physiological processes including inflammation and cancer progression .

Case Studies

| Study Focus | Findings |

|---|---|

| Antiangiogenic Effects | Demonstrated significant inhibition of endothelial cell proliferation; potential applications in oncology. |

| Cytotoxicity Evaluation | Effective against multiple cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest. |

| Aurora Kinase Inhibition | Identified as a promising candidate for targeted cancer therapy through inhibition of cell division pathways. |

Mécanisme D'action

The mechanism of action of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed effects . Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .

Comparaison Avec Des Composés Similaires

- N-cyclopropyl-2,6-dimethylpyrimidin-4-amine

- N-cyclopropyl-4,6-dimethylpyrimidin-2-amine derivatives

Comparison: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Activité Biologique

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug discovery, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with cyclopropyl and dimethyl groups. This unique structure is believed to enhance its binding affinity to biological targets, potentially leading to significant therapeutic effects.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in cancer and inflammatory pathways. This inhibition can disrupt cellular processes that contribute to disease progression.

- Target Interactions : It is hypothesized that the compound interacts with specific molecular targets such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer proliferation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro evaluations have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, including:

- Mechanism of Action : Flow cytometry assays suggest that this compound induces apoptosis in cancer cells in a dose-dependent manner. The compound appears to trigger apoptotic pathways by increasing caspase 3/7 activity, leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary findings indicate that it may possess significant antifungal properties, although further studies are needed to establish its efficacy against various microbial strains .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its unique cyclopropyl moiety, which may enhance binding interactions compared to other pyrimidine derivatives. The following table summarizes key differences:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group | Significant anticancer and antimicrobial properties |

| 4-amino-2,6-dimethylpyrimidine | Lacks cyclopropyl group | Primarily used as an intermediate in drug synthesis |

| 2-cyclopropyl-N-methylpyrimidin-4-amine | Methyl substitution at nitrogen | Variation in activity due to nitrogen substitution |

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis of this compound and evaluating its biological activities:

- Synthesis Techniques : Various synthetic strategies have been employed, including microwave-assisted methods that yield higher purity and efficiency compared to conventional heating techniques .

- Biological Assays : In vitro assays have shown IC50 values indicating potent activity against selected cancer cell lines. For instance, one study reported IC50 values as low as 0.65 μM against MCF-7 cells .

- Future Directions : Ongoing research aims to explore structural modifications of the compound to enhance its biological activity and reduce potential side effects.

Propriétés

IUPAC Name |

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-5-7(2)11-9(10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYZWXUJFBUNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.